Cas no 1540985-60-1 (2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline)

2-Fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline is a fluorinated aniline derivative featuring a methoxy-substituted aromatic ring and a secondary amine linkage to a methoxypropan-2-yl group. This compound is of interest in synthetic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The fluorine and methoxy substituents enhance its reactivity and selectivity in electrophilic aromatic substitution and cross-coupling reactions. Its structural versatility allows for further functionalization, making it valuable for constructing complex molecular frameworks. The compound's stability under standard conditions and compatibility with common organic solvents further contribute to its utility in research and industrial applications.
2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline structure
1540985-60-1 structure
Product Name:2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline
CAS No:1540985-60-1
MF:C11H16FNO2
MW:213.248646736145
CID:5151496
PubChem ID:75356469
Update Time:2025-05-23

2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-fluoro-5-methoxy-N-(2-methoxy-1-methylethyl)-
    • 2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline
    • Inchi: 1S/C11H16FNO2/c1-8(7-14-2)13-11-6-9(15-3)4-5-10(11)12/h4-6,8,13H,7H2,1-3H3
    • InChI Key: XSCMAGJXNOAUBW-UHFFFAOYSA-N
    • SMILES: C1(NC(C)COC)=CC(OC)=CC=C1F

2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline Pricemore >>

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Additional information on 2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline

2-Fluoro-5-Methoxy-N-(1-Methoxypropan-2-Yl)Aniline: A Comprehensive Overview

The compound 2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline, identified by the CAS number 1540985-60-1, is a chemically synthesized aromatic amine derivative. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by the presence of a fluoro group at the 2-position, a methoxy group at the 5-position, and an N-substituted group (1-methoxypropan-2-yl) attached to the aniline ring. These substituents contribute to its distinct chemical reactivity and biological activity.

Recent studies have highlighted the importance of aromatic amines in drug discovery, particularly in the development of novel therapeutic agents. The substitution pattern of this compound plays a crucial role in determining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The fluoro group at the 2-position is known to enhance lipophilicity, which can improve drug bioavailability. Meanwhile, the methoxy group at the 5-position contributes to hydrogen bonding capacity, potentially influencing the compound's solubility and stability.

The N-substituted group, specifically the 1-methoxypropan-2-yl moiety, adds another layer of complexity to this molecule. This group introduces steric hindrance and additional electronic effects, which can modulate the compound's interaction with biological targets. Recent research has explored the use of such substituted anilines in kinase inhibitors and receptor modulators, suggesting their potential role in treating various diseases, including cancer and neurodegenerative disorders.

In terms of synthesis, 2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The synthesis typically begins with the preparation of intermediates that incorporate the necessary substituents. For instance, the introduction of the fluoro and methoxy groups can be achieved through electrophilic substitution reactions under controlled conditions. Subsequent steps involve coupling reactions to attach the N-substituted group, ensuring high purity and yield.

The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its three-dimensional structure, electronic distribution, and potential binding modes with biological targets. These studies have been instrumental in guiding medicinal chemists toward optimizing analogs with improved efficacy and reduced toxicity.

Moreover, recent advancements in green chemistry have led to more sustainable methods for synthesizing such compounds. Techniques such as microwave-assisted synthesis and catalytic processes are being explored to minimize environmental impact while maintaining high product quality. These innovations align with global efforts to promote eco-friendly chemical manufacturing practices.

In conclusion, 2-fluoro-5-methoxy-N-(1-methoxypropan-2-yl)aniline represents a promising compound with diverse applications across multiple disciplines. Its unique structural features make it a valuable candidate for further research and development in areas such as drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing modern chemistry.

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